molecular formula C13H13F2NO B15301300 (1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide

(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B15301300
M. Wt: 237.24 g/mol
InChI Key: FPRLXFVBMRWYHO-UQPYNNQESA-N
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Description

(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[310]hexane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of difluoro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane structure.

    Introduction of the difluoro groups: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the phenyl group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the phenyl group.

    Formation of the carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoro and phenyl groups play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide is unique due to its bicyclic structure and the presence of both difluoro and phenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H13F2NO

Molecular Weight

237.24 g/mol

IUPAC Name

(1S,5R)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide

InChI

InChI=1S/C13H13F2NO/c14-13(15)10-6-8(7-11(10)13)12(17)16-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2,(H,16,17)/t8?,10-,11+

InChI Key

FPRLXFVBMRWYHO-UQPYNNQESA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)NC3=CC=CC=C3

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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